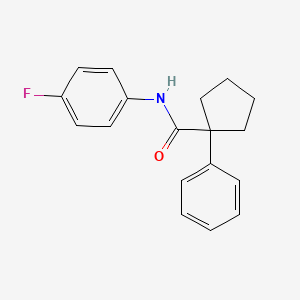

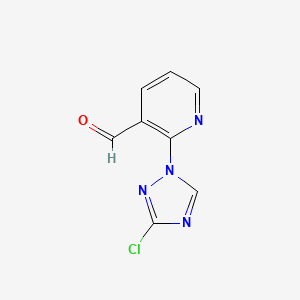

![molecular formula C16H16N2O5S B2817675 methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate CAS No. 477857-72-0](/img/structure/B2817675.png)

methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate

説明

“Methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate” is a synthetic compound . It has a molecular weight of 348.38 .

Synthesis Analysis

The synthesis of similar morpholino compounds has been described in the literature . The synthesis often involves the condensation between morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .Molecular Structure Analysis

The molecular structure of this compound contains a morpholino ring, a pyrrole ring, and a thiophene ring . The morpholino ring features both amine and ether functional groups .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, morpholino compounds are known to participate in various chemical reactions. For instance, they have been used in the synthesis of backbone-modified morpholino oligonucleotides using phosphoramidite chemistry .Physical and Chemical Properties Analysis

The compound is a solid . Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current data.科学的研究の応用

Heterocyclic Compound Synthesis

Researchers have studied the synthesis and recyclization of heterocyclic enaminonitriles, leading to the production of thiophenedicarboxylates and thiophenecarboxylates. This process involves the reaction of dihydro-3-thiophenecarbonitriles with bis-(ethoxycarbonyl)carbenoid, highlighting the compound's role in creating stable heterocyclic structures (Yamagata et al., 1993).

Antimicrobial Activity

A series of 2-alkyl-1-(2-diethylamino(morpholino)methyl-carbonylethoxy)pyrroles demonstrated antimicrobial activity, emphasizing the importance of the structural elements in influencing this activity. Electron-acceptor substituents in the methylcarbonylethoxy chain were found to increase antimicrobial efficacy, showcasing the compound's potential in developing new antimicrobial agents (Гаджилы et al., 2010).

Sulfenylation Reactions

The sulfenylation of pyrroles and indoles using 1-(methylthio)morpholine has been explored for the synthesis of methylthiopyrroles and indoles. This work contributes to the field of organic synthesis by providing new methods for introducing sulfur-containing groups into heterocyclic compounds (Gilow et al., 1991).

Conducting Polymer Synthesis

The compound has been used in the synthesis of new soluble conducting polymers, demonstrating its utility in materials science for the development of electrochromic devices. This highlights the compound's role in advancing technologies for electronic and optical applications (Variş et al., 2006).

Pharmacological Applications

Derivatives of the compound have shown potential as caspase-3 inhibitors, a new chemotype of nonpeptide small molecule inhibitors. This research opens up new avenues for the development of therapeutic agents targeting apoptosis-related diseases (Kravchenko et al., 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

methyl 3-[2-(2-morpholin-4-yl-2-oxoacetyl)pyrrol-1-yl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-22-16(21)14-12(4-10-24-14)18-5-2-3-11(18)13(19)15(20)17-6-8-23-9-7-17/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFFCQQIRORBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329511 | |

| Record name | methyl 3-[2-(2-morpholin-4-yl-2-oxoacetyl)pyrrol-1-yl]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477857-72-0 | |

| Record name | methyl 3-[2-(2-morpholin-4-yl-2-oxoacetyl)pyrrol-1-yl]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2817594.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[(1S,2R)-2-Methylcyclopropyl]propanal](/img/structure/B2817601.png)

![2,4-dichloro-N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenecarbohydrazide](/img/structure/B2817604.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)